molecular formula C20H15NO B415798 3-(1-Methylbenzo[f]quinolin-3-yl)phenol

3-(1-Methylbenzo[f]quinolin-3-yl)phenol

Cat. No.: B415798
M. Wt: 285.3g/mol
InChI Key: NMUUPMCUYMRIQR-UHFFFAOYSA-N
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Description

3-(1-Methylbenzo[f]quinolin-3-yl)phenol (CAS: 71752-52-8) is a heterocyclic aromatic compound with the molecular formula C₂₀H₁₆N₂O and a molecular weight of 300.35 g/mol. It features a benzo[f]quinoline core substituted with a methyl group at the 1-position and a phenolic hydroxyl group at the 3-position. The compound exhibits moderate polarity due to the hydroxyl group, contributing to a predicted boiling point of 553.5 ± 45.0 °C and a density of 1.288 ± 0.06 g/cm³ . Its pKa (~8.74) suggests weak acidity, typical of phenolic derivatives. This compound is of interest in medicinal chemistry due to the structural versatility of quinoline derivatives, which are often explored for antimicrobial, anticancer, and photophysical applications.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3g/mol

IUPAC Name

3-(1-methylbenzo[f]quinolin-3-yl)phenol

InChI

InChI=1S/C20H15NO/c1-13-11-19(15-6-4-7-16(22)12-15)21-18-10-9-14-5-2-3-8-17(14)20(13)18/h2-12,22H,1H3

InChI Key

NMUUPMCUYMRIQR-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC(=CC=C4)O

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC(=CC=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 3-(3-Hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
  • Structure: Contains a ketone group at the 1-position and a hydroxylated phenyl group at the 3-position. The benzo[f]quinoline core is partially saturated (3,4-dihydro).
  • Key Differences: Functional Groups: The ketone (1-one) replaces the methyl group in the target compound, altering electronic properties (e.g., increased electron-withdrawing character). Physical Properties: Higher polarity due to the ketone may increase solubility in polar solvents compared to the methyl-substituted analogue .
2.1.2. 3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • Structure: Features a chloro-substituted benzo[h]quinoline core and a propenone-linked p-methoxyphenyl group.
  • Key Differences: Substituents: Chlorine at the 2-position introduces steric and electronic effects distinct from the methyl group in the target compound. Extended Conjugation: The propenone bridge enhances conjugation, likely improving UV absorption properties.

Functional Derivatives

2.2.1. β-Keto Acid Derivatives (e.g., 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid)
  • Structure: Combines a quinoline core with a β-keto acid moiety.
  • Key Differences: Acidity: The β-keto acid (pKa ~2–3) is significantly more acidic than the phenolic hydroxyl group (pKa ~8.74) in the target compound.

Comparative Data Table

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Properties Reference
3-(1-Methylbenzo[f]quinolin-3-yl)phenol Benzo[f]quinoline 1-CH₃, 3-OH C₂₀H₁₆N₂O pKa 8.74; Density 1.288 g/cm³
3-(3-Hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one Partially saturated benzo[f]quinoline 1-O, 3-(3-OH-phenyl) C₁₉H₁₅NO₂ Higher polarity due to ketone
3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Benzo[h]quinoline 2-Cl, 3-propenone-p-methoxyphenyl C₂₅H₁₈ClNO₂ Enhanced conjugation; UV-active
3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid Quinoline 1-C₂H₅, 4-OH, 2-O, 3-β-keto acid C₁₄H₁₃NO₅ High acidity (pKa ~2–3)

Key Research Findings

Solubility Trends : The target compound’s lower polarity compared to β-keto acid derivatives (e.g., ) suggests better lipid solubility, which may enhance cell membrane permeability in biological applications.

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